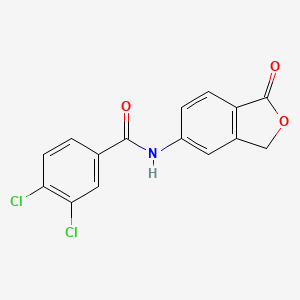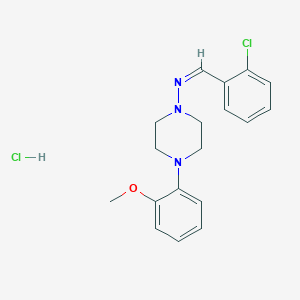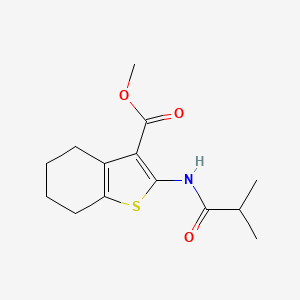![molecular formula C20H20F3NO3 B5529757 6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5529757.png)
6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinone derivatives often involves cyclization reactions and modifications at different positions of the quinolinone ring to introduce various functional groups, such as the trifluoromethyl group and diethoxy groups in "6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone". These modifications can significantly affect the compound's physical, chemical, and biological properties (Soural et al., 2006).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is crucial for their biological activity. Structural analyses, including X-ray crystallography and NMR spectroscopy, provide insights into the arrangement of atoms and the spatial orientation of functional groups, which is essential for understanding the compound's reactivity and interaction with biological targets (Buchtík et al., 2011).
Chemical Reactions and Properties
Quinolinone derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the reactive sites on the quinolinone nucleus and the attached functional groups. These reactions are fundamental for further modifications and the synthesis of complex derivatives (Jia-chen, 2014).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinolinone ring. These properties are crucial for determining the compound's suitability for various pharmaceutical formulations (Rodrigues et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are determined by the quinolinone core structure and its substituents. Understanding these properties is essential for the compound's application in chemical synthesis and drug design (Sarkar et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-3-26-17-9-15-14(12-5-7-13(8-6-12)20(21,22)23)10-19(25)24-16(15)11-18(17)27-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNWLQJPBZROKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B5529732.png)
![(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5529736.png)

![2-[1-(1,4-dioxan-2-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5529746.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)
![4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5529770.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5529781.png)

![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5529793.png)